ARN 077

NAAA inhibition stereoselectivity enantiomer comparison

Acquire (2S,3R)-ARN 077 for research requiring stereospecific, covalent NAAA inhibition validated by competitive ABPP. Its 5-phenylpentyl ester ensures rapid plasma cleavage, enabling topical hyperalgesia/allodynia studies with minimal systemic exposure. Do not substitute generic carbamates; this active (2S,3R) configuration (cf. 2R,3S enantiomer) is essential for potency and target engagement. Confirm your model's integrity.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B10828027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN 077
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1
InChIKeyPTVDTLVLQXSSEC-GXTWGEPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate (URB913/ARN077): Baseline Characterization of a β-Lactone Carbamate NAAA Inhibitor


5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate, also designated URB913 or ARN077, is a synthetic β-lactone carbamate derivative belonging to the N-(2-oxo-3-oxetanyl)carbamate class of inhibitors [1]. It functions as a covalent, mechanism-based inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase that degrades the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (PEA) [2]. The compound features the specific (2S,3R) stereochemical configuration on the β-lactone ring, which is critical for its biological activity profile [3].

Why Generic β-Lactone Carbamates Cannot Substitute for 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate in NAAA-Targeted Research


Generic substitution among N-(2-oxo-3-oxetanyl)carbamate derivatives fails due to three interdependent differentiation factors: (i) stereochemistry-driven potency—the (2S,3R) configuration of this compound yields a specific activity profile that is not preserved across other stereoisomers or achiral analogs [1]; (ii) side chain-dependent plasma stability—the 5-phenylpentyl ester moiety confers a defined rate of plasma cleavage that directly dictates the compound‘s suitability for topical versus systemic administration [2]; and (iii) target engagement confirmation—this compound has been validated via competitive activity-based protein profiling (ABPP) to engage NAAA both in vitro and in vivo, a level of mechanistic validation absent for most class members [3]. These properties collectively preclude simple one-to-one replacement.

Quantitative Differentiation Evidence for 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate vs. Key Comparators


Stereochemistry-Dependent NAAA Inhibitory Potency: (2S,3R) vs. (2R,3S) Enantiomer

The (2S,3R) stereoisomer (ARN077) displays substantially higher NAAA inhibitory potency compared to its (2R,3S) enantiomer. The (2S,3R) configuration is critical for optimal binding to the NAAA active site, consistent with the stereochemical requirements observed across β-lactone inhibitors of this enzyme class [1].

NAAA inhibition stereoselectivity enantiomer comparison β-lactone carbamate

Plasma Stability Profile Differentiates 5-phenylpentyl Ester from tert-Butyl and Biphenylmethyl Carbamate Analogs

The 5-phenylpentyl ester (URB913/ARN077) exhibits rapid cleavage in plasma, a property that distinguishes it from more stable carbamate analogs and directly informs its route-of-administration suitability [1]. In contrast, compounds bearing a tert-butyl substituent in the side chain show reduced reactivity with bovine serum albumin and slower plasma degradation, making them more appropriate for systemic applications [1].

plasma stability pharmacokinetics topical administration NAAA inhibitor

In Vivo Target Engagement and Functional Efficacy: Validated via Competitive ABPP and Rodent Pain Models

ARN077 has been validated for in vivo target engagement using competitive activity-based protein profiling (ABPP), confirming that it inhibits NAAA in living tissues [1]. Additionally, topical administration of ARN077 demonstrated functional anti-hyperalgesic and anti-allodynic effects in rodent models of pain, distinguishing it from class members that lack in vivo validation [1].

in vivo validation target engagement ABPP hyperalgesia allodynia

Cross-Class Comparison: β-Lactone Carbamate (ARN077) vs. β-Lactam Carbamate (ARN726) Route-of-Administration Differentiation

Within the same research program, two potent and selective NAAA inhibitors were disclosed: ARN077 (β-lactone carbamate) and ARN726 (β-lactam carbamate) [1]. These compounds exhibit divergent in vivo application profiles. ARN077 is active in vivo by topical administration in rodent models of hyperalgesia and allodynia, whereas ARN726 exerts systemic anti-inflammatory effects in mouse models of lung inflammation [1].

NAAA inhibitor topical administration systemic administration ARN077 ARN726

Recommended Research and Industrial Application Scenarios for 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate


Topical Analgesic and Anti-Inflammatory Research in Preclinical Pain Models

ARN077 is specifically suited for topical administration studies in rodent models of hyperalgesia and allodynia, where it has demonstrated functional efficacy [1]. The compound‘s rapid plasma cleavage profile supports localized action with minimal systemic exposure, making it a preferred tool compound for investigating peripherally restricted NAAA inhibition in pain and inflammation research [2].

NAAA Target Engagement Studies Using Activity-Based Protein Profiling (ABPP)

ARN077 has been validated as a competitive probe for NAAA activity-based protein profiling (ABPP) studies [1]. Researchers can employ this compound to confirm NAAA target engagement in cellular and tissue lysates, using it as a reference inhibitor in competitive ABPP workflows to map the active enzyme pool [1].

Stereochemistry-Activity Relationship Studies of β-Lactone Carbamates

The (2S,3R) stereoisomer (ARN077) serves as the active reference standard for structure-activity relationship (SAR) studies examining stereochemical determinants of NAAA inhibition within the β-lactone carbamate series [1]. Comparative evaluation against the (2R,3S) enantiomer (IC50 = 3.53 μM) enables quantitative assessment of stereochemical contribution to potency [2].

Biochemical Assay Development and NAAA Enzyme Characterization

With well-characterized NAAA inhibitory potency (IC50 values ranging from 7.0 nM to 127 nM depending on assay conditions), ARN077 is appropriate as a positive control inhibitor in NAAA enzymatic assays [1]. Its established mechanism of action as a covalent inhibitor reacting with the catalytic cysteine residue supports its use in enzyme kinetics and inhibition modality studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN 077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.